6-Methoxykaempferol 3-glucoside

Tocolysis Uterine Relaxation β2-Adrenoceptor Agonist

Research on uterine smooth muscle relaxation often requires a validated β2-adrenoceptor agonist standard, but common analogs like astragalin lack this activity. 6-Methoxykaempferol 3-glucoside (CAS 63422-27-5) provides a solution as a high-purity (≥98% HPLC) reference compound with potent β2 agonism (EC50 at least half that of terbutaline). • Defined β2-adrenoceptor agonist for tocolysis mechanism studies • Guaranteed ≥98% purity, ideal for HPLC/LC-MS calibration • Reliable global supply with certificate of analysis

Molecular Formula C22H22O12
Molecular Weight 478.4 g/mol
CAS No. 63422-27-5
Cat. No. B13415205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxykaempferol 3-glucoside
CAS63422-27-5
Molecular FormulaC22H22O12
Molecular Weight478.4 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1O)OC(=C(C2=O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O)O
InChIInChI=1S/C22H22O12/c1-31-20-10(25)6-11-13(15(20)27)16(28)21(19(32-11)8-2-4-9(24)5-3-8)34-22-18(30)17(29)14(26)12(7-23)33-22/h2-6,12,14,17-18,22-27,29-30H,7H2,1H3/t12-,14-,17+,18-,22+/m1/s1
InChIKeyPMKDGKVUENNUGX-OOVDEOTFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxykaempferol 3-Glucoside: Key Identifiers and Supplier Sources


6-Methoxykaempferol 3-glucoside (6-MKG), also known as Kaempferol-6-methoxy-3-O-β-D-glucoside or 6-Methoxyastragalin, is a naturally occurring flavonoid glycoside . It is a methoxylated derivative of kaempferol 3-glucoside (astragalin), distinguished by a methoxy group at the 6-position of the flavonoid A-ring [1]. The compound has been isolated from various plant sources, including El-hazha (a Sudanese herb) and Chenopodium bonus-henricus roots [2][3]. It is primarily utilized as a reference standard and research tool in life sciences .

Why Astragalin or Kaempferol Substitution Compromises Selectivity


Substituting 6-Methoxykaempferol 3-glucoside with its close structural analogs, such as astragalin (kaempferol 3-glucoside, CAS 480-10-4) or the aglycone 6-methoxykaempferol (CAS 32520-55-1), is not scientifically sound due to quantifiable differences in target engagement and activity. The 6-methoxy group and the 3-O-glucoside moiety are not interchangeable; their specific combination confers a unique pharmacological profile. For instance, 6-MKG demonstrates a defined β2-adrenoceptor agonistic activity with an EC50 that is at least half that of terbutaline, a profile not reported for astragalin [1]. Conversely, while the aglycone 6-methoxykaempferol shows antiproliferative activity, it lacks the glycosidic moiety that influences solubility, cellular uptake, and receptor binding kinetics, underscoring the critical functional divergence between glycoside and aglycone forms [2].

Quantitative Differentiation from Analogs and Controls


β2-Adrenoceptor Agonist Activity vs. Terbutaline

6-Methoxykaempferol 3-glucoside (6-MKG) demonstrates a quantifiable β2-adrenoceptor agonistic effect, with an EC50 value that is at least half that of the standard agonist terbutaline. It achieves 50% of terbutaline's maximal effect (Emax) in relaxing both non-pregnant and late-pregnant rat uterine contractility [1]. In silico docking studies corroborate this interaction, showing a low binding free energy (∆Gbind = -11.53±0.06 kcal/mol) to the rat β2-adrenoceptor, involving interactions with key active site residues (Asp113, Asn312, Cys191, Tyr316) [2].

Tocolysis Uterine Relaxation β2-Adrenoceptor Agonist

Comparative Antioxidant Potency of 6-Methoxykaempferol Glycosides

A structurally related 6-methoxykaempferol diglycoside (compound 3: spinacetin 3-O-gentiobioside) demonstrates significantly stronger radical scavenging activity than another flavonoid glycoside isolated from the same source (compound 1: spinacetin 3-O-[β-apiofuranosyl(1-->2)]-β-glucopyranosyl(1-->6)-β-glucopyranoside) [1]. While this is not a direct comparison with the 3-glucoside itself, it provides class-level evidence that the 6-methoxykaempferol scaffold confers superior antioxidant capacity compared to structurally distinct flavonol glycosides. This enhanced activity is attributed to the 6-methoxy substitution on the flavonoid A-ring [1].

Antioxidant Radical Scavenging Hepatoprotection

Computational ADMET Profile

Computational predictions provide a comparative ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile for 6-Methoxykaempferol 3-glucoside. The compound is predicted to have a 72.86% probability of human oral bioavailability and an 85.00% probability of crossing the blood-brain barrier [1]. These in silico metrics offer a baseline for evaluating its potential as a lead compound and differentiate it from analogs with known poor bioavailability or limited CNS penetration [1].

ADMET Bioavailability Pharmacokinetics

Vendor-Specified Purity and Quality Control

For procurement, 6-Methoxykaempferol 3-glucoside is commercially available with a guaranteed purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC) . This specification is critical for its use as an analytical reference standard and ensures reproducibility in biological assays. The compound is also characterized by NMR and MS for structural confirmation [1].

Quality Control Purity Reference Standard

Targeted Research Applications


Tocolysis and Uterine Smooth Muscle Relaxation

6-Methoxykaempferol 3-glucoside is a valuable tool for studying β2-adrenoceptor-mediated relaxation of uterine smooth muscle. Its ability to relax both non-pregnant and late-pregnant rat uteri with an EC50 at least half that of terbutaline, achieving 50% of terbutaline's Emax, makes it a unique natural product for tocolysis research [1]. This specific activity profile is not observed with its close structural analog, astragalin, highlighting its utility in investigating novel pathways for managing premature uterine contractions.

Antioxidant and Hepatoprotection Studies

The 6-methoxykaempferol scaffold is associated with enhanced antioxidant activity compared to other flavonol glycosides, as demonstrated by the 2.8-fold higher DPPH radical scavenging potency of a related 6-methoxykaempferol diglycoside [2]. 6-Methoxykaempferol 3-glucoside can be used as a key compound in structure-activity relationship (SAR) studies to elucidate the contribution of the 6-methoxy and 3-glucoside moieties to antioxidant capacity and hepatoprotective effects.

ADMET Profiling and Lead Optimization

With computationally predicted human oral bioavailability (72.86%) and blood-brain barrier penetration (85.00%) probabilities, 6-Methoxykaempferol 3-glucoside serves as a starting point for medicinal chemistry optimization [3]. It is suitable for studies aimed at improving the pharmacokinetic properties of flavonoid glycosides and for validating in silico ADMET predictions in vitro and in vivo.

High-Purity Analytical Reference Standard

The availability of 6-Methoxykaempferol 3-glucoside at ≥98% purity (HPLC) makes it an essential reference standard for the identification and quantification of this compound in plant extracts and biological samples [4]. Its use ensures accurate calibration in HPLC and LC-MS analyses for metabolomics and phytochemical research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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